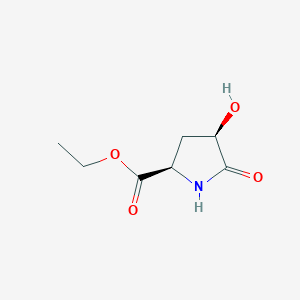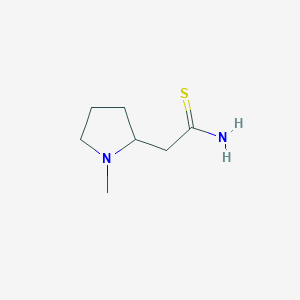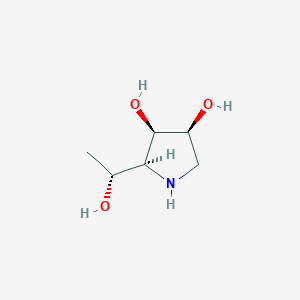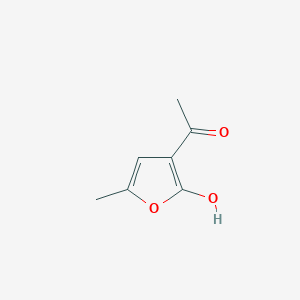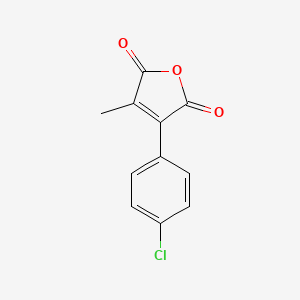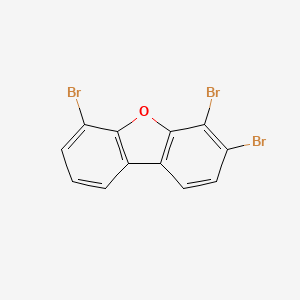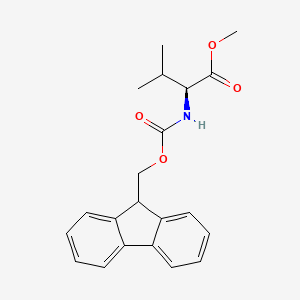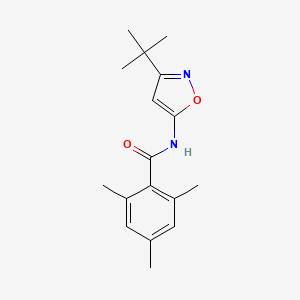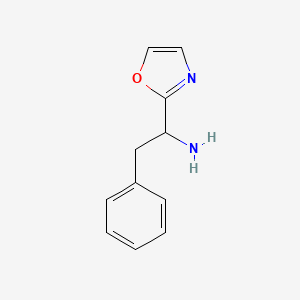![molecular formula C8H14ClNO B12889123 2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one CAS No. 919111-19-6](/img/structure/B12889123.png)
2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone is an organic compound that features a chloroacetyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as amides or ethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution reactions with amino acids or other nucleophiles in proteins, potentially leading to the modification of enzyme activity or receptor function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-((2S,5S)-2,5-dimethylpyrrolidin-1-yl)ethanone: A stereoisomer with different spatial arrangement of atoms.
2-Chloro-1-((2R,5R)-2,5-dimethylpiperidin-1-yl)ethanone: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of both a chloroacetyl group and a pyrrolidine ring. This combination of features can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
919111-19-6 |
|---|---|
Fórmula molecular |
C8H14ClNO |
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
2-chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H14ClNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
IZEGJNWOOPXVJG-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](N1C(=O)CCl)C |
SMILES canónico |
CC1CCC(N1C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
